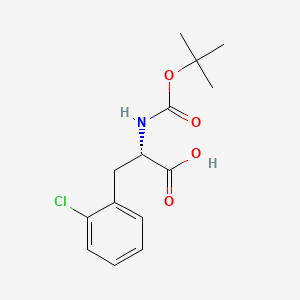

Boc-2-chloro-L-phenylalanine

Descripción general

Descripción

Boc-2-chloro-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the hydrogen atom on the phenyl ring is replaced by a chlorine atom and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-chloro-L-phenylalanine typically involves the reaction of L-2-chlorophenylalanine with Boc-acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of automated peptide synthesizers can also enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Hydrogenation Reactions

The hydrogenation of Boc-2-chloro-L-phenylalanine methyl ester to chiral L-phenylalaninol involves a Mg²+-doped Cu/ZnO/Al₂O₃ catalyst . Key findings:

-

Mechanism : The amino group (–NH₂) interacts with oxidic (O) and metallic (Al/Cu) sites via hydrogen bonding and coordination, enhancing adsorption strength .

-

Ester substituent effects : Bulky groups (t-Bu, benzyl) reduce adsorption due to steric hindrance, leading to lower reactivity (2.5% conversion) .

-

Outcome : 100% conversion is achieved with methyl esters, yielding the desired product without racemization .

Substitution Reactions

The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key reactions :

| Reagent | Conditions | Major Product |

|---|---|---|

| Sodium azide | DMF, 80°C, 24h | 2-Azido-L-phenylalanine |

| Potassium thiocyanate | Acetonitrile, reflux | 2-Thiocyanato-L-phenylalanine |

| Amines | Basic conditions (e.g., pyridine) | 2-Amino-L-phenylalanine |

Mechanism : Electron-withdrawing groups (Cl) activate the aromatic ring, enabling substitution at the para position.

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is removed to release the free amino acid .

Protocols :

Biochemical Interactions

This compound interacts with enzymes like aminoacyl-tRNA synthetases , influencing protein synthesis pathways . The 2-chloro substituent reduces steric hindrance at enzyme active sites, enhancing binding affinity.

Structural and Theoretical Analysis

DFT calculations reveal:

-

The amino group binds to Al₂O₃ surfaces via lone-pair coordination, increasing adsorption energy .

-

Chlorine substitution lowers the HOMO-LUMO gap, enhancing reactivity in nucleophilic substitution.

Spectral data :

Actividad Biológica

Boc-2-chloro-L-phenylalanine (Boc-Phe(2-Cl)-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a chlorine atom at the second carbon and a tert-butoxycarbonyl (Boc) protective group. This compound plays a significant role in peptide synthesis and has various biological activities that influence cellular processes, enzyme interactions, and metabolic pathways.

Target of Action : this compound is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides. Its incorporation into peptide chains allows for the introduction of modified amino acids that can alter the biological properties of the resulting peptides.

Mode of Action : The compound interacts with peptide chains through covalent bonding during SPPS, facilitating the formation of peptide bonds. This interaction is crucial for the successful synthesis of peptides with desired functionalities.

Biochemical Pathways : The primary biochemical pathways affected by this compound are those involved in protein synthesis, particularly through its interaction with aminoacyl-tRNA synthetases. This interaction enhances the incorporation of modified residues into proteins, thereby influencing their structure and function.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical properties, including its solubility and stability under physiological conditions. Factors such as route of administration and the physiological characteristics of the organism also play a role in its bioavailability, distribution, metabolism, and excretion.

Cellular Effects

This compound affects various cellular processes:

- Cell Signaling : The incorporation of this compound into proteins can modify signaling pathways, leading to altered cellular responses.

- Gene Expression : By affecting protein structure, it can influence gene expression patterns within cells.

- Metabolism : Changes in protein function due to this compound can lead to shifts in metabolic pathways, impacting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism involves binding to specific sites on enzymes or proteins, which can result in either inhibition or activation depending on the context. This modulation can lead to significant changes in gene expression and cellular activity.

Research Findings and Case Studies

Recent studies have highlighted the potential applications and effects of this compound:

- Peptide Synthesis : Research demonstrated that this compound significantly enhances the efficiency of peptide synthesis, allowing for the incorporation of non-canonical amino acids that can improve peptide stability and activity .

- Cancer Research : The compound's role in modifying peptides has implications in cancer research, particularly in developing targeted therapies that exploit altered metabolic pathways in tumor cells .

- Transport Mechanisms : Studies on amino acid transporters have shown that modifications like those introduced by this compound can influence transport efficiency across cell membranes, which is critical for drug delivery systems targeting cancer cells .

Data Table: Summary of Biological Activity

| Activity | Description |

|---|---|

| Peptide Synthesis | Enhances incorporation of modified residues into peptides |

| Enzyme Interaction | Modulates activity of aminoacyl-tRNA synthetases |

| Cellular Signaling | Alters signaling pathways affecting cell function |

| Gene Expression | Influences expression patterns through protein modification |

| Metabolic Pathways | Impacts overall metabolism by altering protein functions |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-2-chloro-L-phenylalanine is extensively used as a building block in peptide synthesis. The compound's chlorine substitution at the second carbon enhances its utility in creating non-natural peptides with specific biological activities. This modification can influence peptide conformation and interactions, making it a valuable tool for developing therapeutic proteins.

Case Study:

In a study focusing on peptide-based vaccines, this compound was incorporated into peptides to enhance their stability and efficacy against specific targets. The results demonstrated improved binding affinities and biological activity compared to standard phenylalanine-containing peptides .

Drug Development

The compound plays a crucial role in drug discovery, particularly in designing enzyme inhibitors. The introduction of the chlorine atom can modulate the interaction between the compound and enzyme active sites, leading to potential therapeutic agents for various diseases.

Case Study:

Research involving this compound has shown its effectiveness as a scaffold for developing inhibitors against HIV capsid proteins. The incorporation of this amino acid into inhibitor design led to compounds with significantly enhanced potency compared to traditional inhibitors .

Bioconjugation

This compound is utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This capability enhances the targeting efficiency and therapeutic efficacy of drugs.

Example Application:

In cancer research, this compound has been employed to conjugate imaging agents to tumor-targeting peptides, facilitating better visualization of tumor sites during diagnostics .

Neuroscience Research

The compound's structure allows it to be a useful tool in studying neurotransmitter systems and receptor interactions. Its unique properties can help elucidate mechanisms underlying neurological disorders.

Research Insight:

Studies have indicated that modifications of phenylalanine derivatives, including this compound, can affect neurotransmitter receptor binding profiles, providing insights into potential therapeutic strategies for conditions such as depression and schizophrenia .

Custom Synthesis

Many laboratories utilize this compound for custom synthesis projects, allowing researchers to create tailored compounds for specific research needs.

Custom Synthesis Example:

A pharmaceutical company reported using this compound in the custom synthesis of a series of biologically active compounds aimed at targeting specific cancer pathways .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Peptide Synthesis | Building block for non-natural peptides with enhanced biological activity | Vaccine development studies |

| Drug Development | Design of enzyme inhibitors for various diseases | HIV capsid protein inhibitors |

| Bioconjugation | Attaching biomolecules to drugs or imaging agents for enhanced targeting | Tumor-targeting peptide conjugates |

| Neuroscience Research | Studying neurotransmitter systems and receptor interactions | Investigations into depression treatments |

| Custom Synthesis | Tailored compound creation for specific research needs | Development of targeted cancer therapies |

Propiedades

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921522 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-02-8 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.